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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Synthesis, Reactivity, and
Applications in Modern Drug Discovery

Abstract

3-Chloropyridazine-4-carbonitrile is a functionalized heterocyclic compound of significant
interest to the fields of medicinal chemistry and materials science. Its unique electronic
properties, stemming from the electron-deficient pyridazine core and the presence of
strategically placed chloro and nitrile substituents, render it a versatile building block for the
synthesis of more complex molecular architectures. This guide provides a comprehensive
technical overview of its chemical properties, spectroscopic profile, core reactivity, and
applications. We delve into the mechanistic underpinnings of its primary reaction pathway—
Nucleophilic Aromatic Substitution (SNAr)—and provide a detailed, field-proven protocol for its
use in synthesizing key downstream intermediates. This document is intended for researchers,
chemists, and drug development professionals seeking to leverage this valuable scaffold in
their synthetic programs, particularly in the development of targeted therapeutics and novel
chemical entities.

Introduction: The Pyridazine Scaffold in Medicinal
Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science,
present in a vast number of FDA-approved drugs. Among these, the 1,2-diazine ring system of
pyridazine has emerged as a "privileged scaffold".[1] Pyridazine derivatives exhibit a wide
spectrum of biological activities, including anticancer, analgesic, and antimicrobial properties.[1]
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[2] The electron-deficient nature of the pyridazine ring allows it to participate in key biological
interactions, such as hydrogen bonding and 1t-stacking, while also providing a stable,
synthetically tractable core.

3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3) represents a highly valuable, bifunctional
iteration of this scaffold. The chlorine atom at the C3 position serves as an excellent leaving
group for nucleophilic substitution, while the nitrile group at C4 provides a handle for further
chemical transformations or can act as a key pharmacophoric element. Its utility is particularly
pronounced in the construction of compound libraries for drug discovery screening and as a
core component in targeted therapies, such as protein degraders.[3]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is critical for its
effective use in synthesis.

Key Properties

Property Value Reference(s)

3-chloropyridazine-4-

IUPAC Name o [4]
carbonitrile

CAS Number 1445-56-3 [31[4][5]

Molecular Formula CsH2CINs [31[41[6]

Molecular Weight 139.54 g/mol [41[6]

Appearance White to yellow or brown solid [4]
GAQMHKPMJLFJPC-

InChl Key [4]

UHFFFAOYSA-N

Inert atmosphere, store in
Storage [4]
freezer, under -20°C

Spectroscopic Characterization (Predicted)

While full spectral data requires experimental acquisition, the structure of 3-Chloropyridazine-
4-carbonitrile allows for a confident prediction of its key spectroscopic features based on
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established principles and data from analogous structures.[7][8][9][10]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two
distinct signals in the downfield aromatic region (typically & 8.0-9.5 ppm) corresponding to
the two protons on the pyridazine ring. These signals would likely appear as doublets due to
mutual coupling.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display five signals. The carbon
of the nitrile group (C=N) is anticipated in the & 115-125 ppm range.[8] The four carbons of
the pyridazine ring would appear in the aromatic region (6 120-160 ppm), with the carbon
attached to the chlorine atom being significantly influenced by the halogen's
electronegativity.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic markers for the key
functional groups. A sharp and strong absorption band is expected in the 2220-2260 cm~1
region, which is characteristic of the nitrile (C=N) stretching vibration.[8] The 1400-1600 cm™1
region will contain C=N and C=C stretching vibrations from the pyridazine ring.[8] A C-ClI
stretch will be observable in the fingerprint region (typically <800 cm~1).

Core Reactivity and Mechanistic Insights

The synthetic utility of 3-Chloropyridazine-4-carbonitrile is dominated by the reactivity of the
chlorine atom at the C3 position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative
nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution
but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), especially at positions
ortho and para to the ring nitrogens. The chlorine atom at C3 is thus highly susceptible to
displacement by a wide range of nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first
attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized
anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the
leaving group (chloride) is expelled, restoring the aromaticity of the ring. The stability of the
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Meisenheimer complex is the key to this reaction's feasibility and is enhanced by the electron-
withdrawing nature of the pyridazine nitrogens and the adjacent nitrile group.

Caption: Generalized mechanism for the SNAr reaction of 3-Chloropyridazine-4-carbonitrile.

Application in Synthetic Chemistry: A Validated
Protocol

A primary application of 3-Chloropyridazine-4-carbonitrile is as a precursor for more
elaborate structures.[11] Its reaction with methylamine to produce 3-(Methylamino)pyridazine-
4-carbonitrile is a representative and industrially scalable transformation.[12]

Protocol: Synthesis of 3-(Methylamino)pyridazine-4-
carbonitrile

This protocol details the laboratory-scale synthesis via an SNAr reaction. The causality behind
the experimental choices is critical: elevated temperature is required to overcome the activation
energy of the reaction, and a sealed vessel is often used to contain volatile reagents like
methylamine.[12] The optional base is added to neutralize the HCI byproduct, preventing
potential side reactions or protonation of the amine nucleophile.

Materials:

e 3-Chloropyridazine-4-carbonitrile (1.0 equivalent)

Methylamine (1.5 - 2.0 equivalents, e.g., as a 40% aqueous solution or 2M solution in THF)

Anhydrous solvent (e.g., THF, Ethanol, or n-Butanol)

Base (optional, 2.0 equivalents, e.g., Triethylamine or Sodium Bicarbonate)

Ethyl acetate (EtOAc), Water, Brine

Anhydrous sodium sulfate (Naz2S0a)

Experimental Workflow:
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Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
Step-by-Step Methodology:

o Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a
magnetic stir bar and a reflux condenser.[11]

o Reagent Addition: Charge the flask with 3-chloropyridazine-4-carbonitrile (1.0 eq) and
anhydrous THF to a concentration of approximately 0.1 M.[11] If using a base, add
triethylamine (2.0 eq).

e Nucleophile Introduction: Begin stirring and slowly add the methylamine solution (1.5-2.0 eq)
to the mixture at room temperature.[11]

e Reaction: Heat the mixture to reflux and monitor its progress by thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC) until the starting material is
consumed.[12]

e Workup: Cool the reaction to room temperature and concentrate the mixture under reduced
pressure to remove the solvent.[11]

o Extraction: Re-dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer
sequentially with water (2x) and brine (1x).[11]

» Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Naz=S0Oa), filter,
and concentrate in vacuo to yield the crude product.[11]

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure
product.[11]

o Characterization: Confirm the identity and purity of the final compound using appropriate
analytical techniques (*H NMR, 3C NMR, MS, IR).[11]

Broader Applications in Drug Discovery

The synthetic accessibility and predictable reactivity of 3-Chloropyridazine-4-carbonitrile
make it an attractive starting point for various drug discovery campaigns.
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 Library Synthesis: The SNAr reaction is robust and tolerant of diverse functional groups. This
allows for the parallel synthesis of large libraries of pyridazine analogues by reacting the
starting material with a wide array of amine, thiol, or alcohol nucleophiles, enabling rapid
exploration of the structure-activity relationship (SAR).

o Protein Degrader Building Block: The compound is explicitly categorized as a "Protein
Degrader Building Block".[3] In the context of technologies like PROTACs (Proteolysis-
targeting chimeras), this scaffold can serve as a central core or linker element, connecting a
protein-of-interest (POI) binder to an E3 ligase binder, ultimately leading to targeted protein
degradation.

Safety and Handling

As a reactive chemical intermediate, 3-Chloropyridazine-4-carbonitrile must be handled with
appropriate precautions.

» Hazard Statements: The compound is associated with the following hazard statements:
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye
irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]

o Personal Protective Equipment (PPE): All manipulations should be performed in a certified
chemical fume hood.[11] Standard PPE, including safety goggles, a lab coat, and chemical-
resistant gloves, is mandatory.[11]

Conclusion

3-Chloropyridazine-4-carbonitrile is a high-value synthetic intermediate whose utility is
anchored in the predictable and efficient Nucleophilic Aromatic Substitution chemistry of its C3-
chloro substituent. Its bifunctional nature provides a robust platform for generating molecular
diversity, making it an essential tool for medicinal chemists. From the synthesis of focused
compound libraries to its incorporation into advanced therapeutic modalities like protein
degraders, this compound continues to be a relevant and powerful building block in the pursuit
of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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